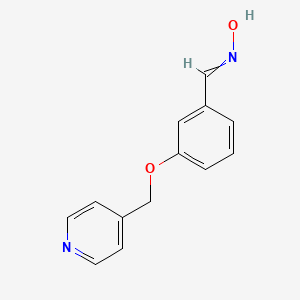

3-(Pyridin-4-ylmethoxy)benzaldehyde oxime

Übersicht

Beschreibung

3-(Pyridin-4-ylmethoxy)benzaldehyde oxime (PMBO) is a synthetic compound which has been used in a variety of scientific research applications. PMBO is a colorless solid that is structurally similar to the aldehyde oxime group of compounds. It has been used as a catalyst in organic reactions, as a reagent in the synthesis of other compounds, and as a fluorescent probe in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Complexes of pyridylmethoxy compounds have been explored for their catalytic activity in organic transformations. For instance, palladium complexes with similar ligands have been used for the oxidative cleavage of styrenes, demonstrating their utility in converting styrenes to benzaldehydes through a catalytic process. This reflects the potential of pyridylmethoxy compounds in facilitating complex organic reactions, offering pathways to synthesize valuable chemical intermediates with high efficiency (Jhong et al., 2016).

Electrocatalysis

Electrochemical polymerization studies featuring pyrrole compounds with TEMPO side chains on platinum electrodes have revealed significant electrocatalytic activity for benzyl alcohol oxidation. These findings suggest that pyridylmethoxy derivatives could play a role in developing new electrocatalytic materials, potentially enhancing the efficiency of oxidation reactions in electrochemical setups (Lu et al., 2014).

Material Science and Coordination Chemistry

Research on coordination polymers from silver(I) and bifunctional pyridyl ligands, including compounds structurally related to 3-(Pyridin-4-ylmethoxy)benzaldehyde oxime, has expanded understanding of the structural variety and potential applications of these materials. Such polymers, formed through reactions between flexible bis(pyridyl) ligands and silver ions, display diverse architectures. These materials could have implications for creating novel materials with unique properties, ranging from catalysis to potential applications in electronics and photonics (Oh et al., 2005).

Novel Synthetic Methods

Investigations into the synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter have demonstrated the versatility of pyridine derivatives in constructing complex molecular architectures. This method highlights the role of pyridylmethoxy compounds and their oxime derivatives in facilitating the synthesis of pyridines, a core structure in many pharmaceuticals and agrochemicals. Such synthetic strategies could pave the way for more efficient syntheses of pyridine-based compounds, expanding the toolbox available to organic chemists (Xia et al., 2017).

Inorganic-Organic Hybrid Materials

The construction of inorganic–organic hybrid materials using compounds similar to 3-(Pyridin-4-ylmethoxy)benzaldehyde oxime has been explored. Such materials, synthesized via a sol–gel process, involve rare earth ions and show high thermal stability and unique photochemical properties. This research avenue indicates the potential for pyridylmethoxy compounds in developing materials with specific optical properties, which could have applications in lighting, displays, and photonic devices (Zhang et al., 2015).

Eigenschaften

IUPAC Name |

N-[[3-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15-9-12-2-1-3-13(8-12)17-10-11-4-6-14-7-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAUVMPFIUMOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=NC=C2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275080 | |

| Record name | 3-(4-Pyridinylmethoxy)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-4-ylmethoxy)benzaldehyde oxime | |

CAS RN |

1087792-45-7 | |

| Record name | 3-(4-Pyridinylmethoxy)benzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Pyridinylmethoxy)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

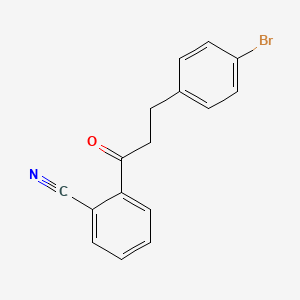

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

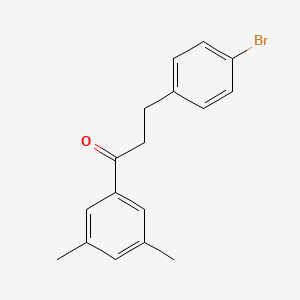

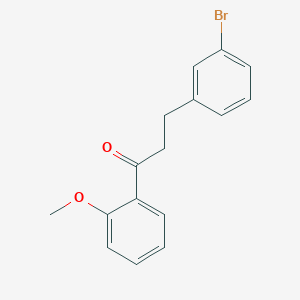

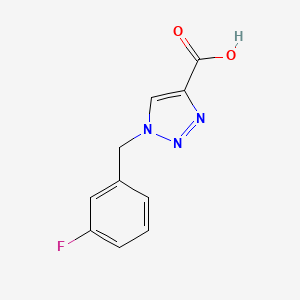

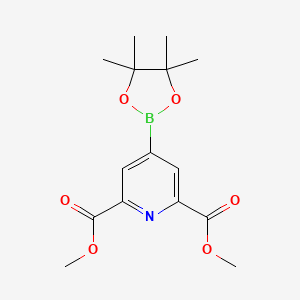

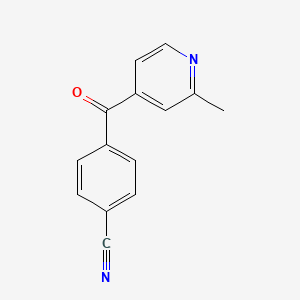

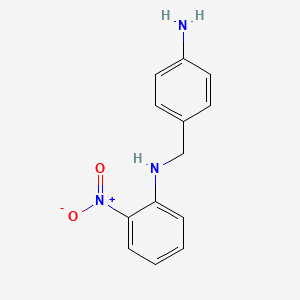

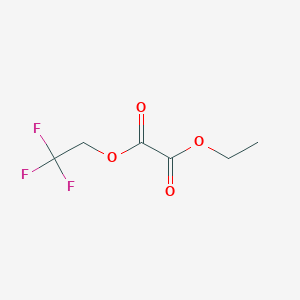

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)